molecular formula C22H24ClFN2O5S B2889914 8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923212-27-5

8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2889914
CAS No.: 923212-27-5
M. Wt: 482.95
InChI Key: ZTWIQWUYRZXNPD-UHFFFAOYSA-N
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Description

The compound 8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (referred to as G499-0248 in screening libraries) is a spirocyclic molecule with a molecular formula of C22H24ClFN2O5S and a molecular weight of 482.96 g/mol . Its structure features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 5-chloro-2-methoxybenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl group at position 3.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O5S/c1-15-13-17(4-5-19(15)24)32(28,29)26-11-12-31-22(26)7-9-25(10-8-22)21(27)18-14-16(23)3-6-20(18)30-2/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWIQWUYRZXNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions under controlled conditions to form the spirocyclic structure.

    Functionalization: Introduction of the chloro, methoxy, fluoro, and sulfonyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 1-oxa-4,8-diazaspiro[4.5]decane scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
G499-0248 8: 5-chloro-2-methoxybenzoyl; 4: 4-fluoro-3-methylbenzenesulfonyl C22H24ClFN2O5S 482.96 logP: 3.234; Antiviral/PPI screening candidate
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 8: methylsulfonyl; 4: 4-methoxyphenylsulfonyl C15H22N2O6S2 390.47 Higher sulfonyl content; sp³ carbon %: 40.9
BG01054 8: cyclopropanecarbonyl; 4: 4-fluoro-3-methylbenzenesulfonyl C18H23FN2O4S 382.45 Smaller substituents; lower molecular weight
BE99410 8: 4-fluorobenzoyl; 4: 4-fluoro-3-methylbenzenesulfonyl C21H22F2N2O4S 436.47 Dual fluoro-substitution; spiro library inclusion
338761-08-3 8: 3-chloro-5-(trifluoromethyl)pyridinyl; 4: 4-nitrobenzoyl C20H18ClF3N4O4 470.83 Nitro/trifluoromethyl groups; higher electrophilicity

Key Differences and Implications

The trifluoromethyl and nitro groups in compound 338761-08-3 may enhance metabolic stability but reduce solubility .

Therapeutic Potential: G499-0248 and BE99410 are prioritized in PPI modulation and spirocyclic compound libraries, whereas BG01054 (cyclopropanecarbonyl-substituted) lacks explicit therapeutic annotations .

Synthetic Accessibility :

  • G499-0248 and BE99410 use commercially available sulfonyl/benzoyl building blocks, enabling scalable synthesis. In contrast, 338761-08-3 requires specialized pyridinyl and nitrobenzoyl reagents .

Pharmacokinetic and Physicochemical Trends

  • Water Solubility : G499-0248’s LogSw (-3.67) reflects challenges in formulation, a common issue for spirocyclic compounds. BE99410’s dual fluoro-substitution may improve solubility slightly .
  • Polar Surface Area (PSA) : G499-0248’s PSA of 63.206 Ų aligns with moderate membrane permeability, whereas BG01054’s smaller substituents may enhance bioavailability .

Biological Activity

8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's chemical formula is C19H19ClFNO3SC_{19}H_{19}ClFNO_3S, and it has a molecular weight of approximately 397.88 g/mol. The structural features contributing to its biological activity include:

  • Chlorine and Fluorine Substituents : These halogens can enhance lipophilicity and bioactivity.
  • Diazaspiro Framework : This unique structure may facilitate binding to biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : In vitro tests demonstrated that related spiro compounds inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10μg/mL10\,\mu g/mL to 50μg/mL50\,\mu g/mL .

Anticancer Activity

The compound has shown potential in cancer research:

  • Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values were reported between 5μM5\,\mu M and 20μM20\,\mu M depending on the cell line .

Case Studies

Several case studies highlight the biological activity of spiro compounds similar to the target compound.

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated a series of spiro compounds against S. aureus and found that modifications in the sulfonyl group significantly enhanced activity.
    • Results indicated an MIC of 12.5μg/mL12.5\,\mu g/mL for one derivative, suggesting structural optimization is crucial for potency.
  • Anticancer Mechanisms :
    • A study focused on the mechanism of action in breast cancer cells showed that the compound activates caspase pathways leading to apoptosis.
    • Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, confirming apoptotic induction.

Research Findings Summary

Biological Activity Effect Concentration/Activity
AntimicrobialInhibition of S. aureusMIC: 1050μg/mL10-50\,\mu g/mL
AnticancerInduction of apoptosis in HeLa cellsIC50: 520μM5-20\,\mu M

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